9-(4-fluorophenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Description
This compound is a chromeno-oxazinone derivative characterized by a fused chromene-oxazine heterocyclic core. Its structure includes a 4-fluorophenyl group at position 9, along with methyl substituents at positions 3 and 4 (Figure 1).
Properties
Molecular Formula |
C19H16FNO3 |
|---|---|
Molecular Weight |
325.3 g/mol |
IUPAC Name |
9-(4-fluorophenyl)-3,4-dimethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C19H16FNO3/c1-11-12(2)19(22)24-18-15(11)7-8-17-16(18)9-21(10-23-17)14-5-3-13(20)4-6-14/h3-8H,9-10H2,1-2H3 |
InChI Key |
JMZCALKGCSMGKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-fluorophenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves a multi-step process. One common method includes the following steps:
Formation of the chromeno[8,7-e][1,3]oxazin-2-one core: This step involves the condensation of 7-hydroxy-4-methylcoumarin with formaldehyde and primary amines in water at elevated temperatures (80-90°C) to form the chromeno[8,7-e][1,3]oxazin-2-one core.
Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable fluorophenyl halide reacts with the chromeno[8,7-e][1,3]oxazin-2-one intermediate under basic conditions.
Methylation: The final step involves the methylation of the intermediate compound to introduce the two methyl groups at the 3 and 4 positions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
9-(4-fluorophenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Fluorophenyl halides, primary amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique pharmacological properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 9-(4-fluorophenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has been studied for its anti-inflammatory properties. It has shown the ability to inhibit inflammatory responses by suppressing the nuclear factor-κB and mitogen-activated protein kinase signaling pathways .
Medicine
In medicine, this compound is being investigated for its potential as an anti-tumor agent. Studies have shown that it can inhibit the growth of certain cancer cell lines, making it a promising candidate for further development as a therapeutic agent .
Industry
In the industrial sector, this compound may be used in the development of new pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it a valuable addition to the portfolio of compounds used in various industrial applications.
Mechanism of Action
The mechanism of action of 9-(4-fluorophenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the nuclear factor-κB and mitogen-activated protein kinase signaling pathways, which play crucial roles in the regulation of inflammatory responses and cell proliferation . By targeting these pathways, the compound can exert anti-inflammatory and anti-tumor effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromeno-oxazinones are a class of heterocyclic compounds with diverse biological activities. Below is a detailed comparison of the target compound with its structural analogs, focusing on substituent effects, physicochemical properties, and bioactivity.
Structural Variations
The core chromeno-oxazinone scaffold is conserved across analogs, but substituent variations significantly influence properties (Table 1):
Physicochemical Properties
Key differences in melting points, yields, and spectral data highlight substituent effects (Table 2):
- Melting Points : Hydroxyethyl-substituted 4c (149–151°C) and phenyl-substituted 6k (140–143°C) exhibit higher thermal stability compared to alkyl/furan analogs, likely due to intermolecular H-bonding or π-stacking.
- Yields : Target compound’s synthesis yield is unspecified, but analogs like 4c (81% yield) and 6k (35% yield) suggest variability based on substituent complexity.
Biological Activity
The compound 9-(4-fluorophenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a member of the chromeno-oxazin family and has garnered attention due to its potential biological activities. This article reviews its biological activity based on available scientific literature and data.
- Molecular Formula: C19H16FNO3
- Molecular Weight: 325.33 g/mol
- IUPAC Name: 9-(4-fluorophenyl)-3,4-dimethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanism involves binding to specific enzymes or receptors that modulate cellular pathways. For instance, it may influence pathways related to inflammation and microbial resistance through enzyme inhibition or receptor antagonism.
Antimicrobial Activity
Research indicates that 9-(4-fluorophenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one exhibits notable antimicrobial properties:
| Activity Type | Measurement Method | Result (IC50/MIC) |
|---|---|---|
| Antifungal | IC50 | 12.3 - 45 μM |
| Antibacterial | MIC | 50 - 400 μg/mL |
The compound shows varying degrees of activity against different microbial strains, indicating its potential as a therapeutic agent in treating infections caused by resistant microorganisms .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can reduce inflammatory markers in cell cultures. It appears to inhibit the production of pro-inflammatory cytokines and may modulate pathways involved in inflammation .
Study on Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various pathogens. The results showed that it had a significant inhibitory effect on both Gram-positive and Gram-negative bacteria as well as fungi. The compound's IC50 values were comparable to those of established antibiotics such as ampicillin .
In Vivo Studies
In vivo studies have also been conducted to assess the safety and efficacy of this compound. Animal models treated with the compound exhibited reduced symptoms of infection with minimal side effects. This suggests a favorable safety profile for potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
